molecular formula C22H18N2O2 B12918819 5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one CAS No. 14018-01-0

5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one

Cat. No.: B12918819
CAS No.: 14018-01-0
M. Wt: 342.4 g/mol
InChI Key: WAGXMLMFTUFIRG-UHFFFAOYSA-N
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Description

The compound 5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one (IUPAC name) is a pyrimidinone derivative with a hydroxynaphthylmethyl group at position 5, a methyl group at position 2, and a phenyl group at position 4. It is also known as Cambinol (NSC-1125476) and functions as a potent inhibitor of sirtuin enzymes, specifically SIRT1 and SIRT2 . Sirtuins are NAD+-dependent deacetylases implicated in aging, neurodegeneration, and cancer, making this compound a focus of therapeutic research. Its molecular structure combines aromatic and heterocyclic moieties, contributing to its unique binding affinity and enzymatic inhibition properties.

Properties

CAS No.

14018-01-0

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

5-[(2-hydroxynaphthalen-1-yl)methyl]-2-methyl-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C22H18N2O2/c1-14-23-21(16-8-3-2-4-9-16)19(22(26)24-14)13-18-17-10-6-5-7-15(17)11-12-20(18)25/h2-12,25H,13H2,1H3,(H,23,24,26)

InChI Key

WAGXMLMFTUFIRG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate amine to form a Schiff base, followed by cyclization with a pyrimidine derivative under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthyl alcohols .

Scientific Research Applications

5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Biological Target/Activity Key References
5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one 2-methyl, 6-phenyl, 5-(2-hydroxynaphthylmethyl) ~354.4 (calculated) SIRT1/2 inhibitor
2-Anilino-5-benzyl-6-methylpyrimidin-4(3H)-one 2-anilino, 5-benzyl, 6-methyl ~305.3 (calculated) Not specified
5-Amino-2-ethyl-6-(2-hydroxyphenyl)-3H-pyrimidin-4-one 5-amino, 2-ethyl, 6-(2-hydroxyphenyl) 231.25 Not specified
5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one 5-chloro, 6-methyl, 2-phenyl 220.65 Not specified
2-(Biphenyl-3-yl)-5-hydroxy-3-methylpyrimidin-4(3H)-one 3-methyl, 5-hydroxy, 2-biphenyl 282.31 Not specified

Key Observations:

Substituent Impact on Bioactivity: The target compound’s hydroxynaphthylmethyl group at position 5 distinguishes it from others, likely enhancing hydrophobic interactions with sirtuin active sites . Amino and hydroxy groups (e.g., in and ) could introduce hydrogen-bonding capabilities, influencing target selectivity .

Molecular Weight and Drug-Likeness :

  • The target compound’s higher molecular weight (~354.4 g/mol) compared to simpler derivatives (e.g., 220.65 g/mol in ) may affect pharmacokinetics, such as membrane permeability or bioavailability.

Biological Activity

5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula: C19H18N2O
  • Molecular Weight: 290.36 g/mol

This compound features a pyrimidinone core substituted with a hydroxynaphthyl group, which is significant for its biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of pyrimidinone can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The compound's ability to interact with specific molecular targets involved in cancer progression has been suggested as a key factor in its efficacy .

Antimicrobial Properties

In vitro studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. The presence of the hydroxynaphthyl moiety is believed to enhance its lipophilicity, facilitating better membrane penetration .

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of this compound. It has been shown to reduce oxidative stress in neuronal cells, which is critical in neurodegenerative diseases. The antioxidant properties are attributed to the hydroxyl group on the naphthalene ring, which can scavenge free radicals .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis, inhibits cell proliferation
AntimicrobialDisrupts bacterial membranes
NeuroprotectiveReduces oxidative stress

Detailed Research Findings

  • Anticancer Study : A derivative of this compound was tested against various cancer cell lines, showing a dose-dependent reduction in viability. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth .
  • Antimicrobial Study : In laboratory settings, the compound was effective against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics .
  • Neuroprotective Study : In models of oxidative stress-induced neurotoxicity, treatment with this compound significantly improved cell viability and reduced markers of apoptosis, suggesting its potential role in treating neurodegenerative disorders .

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